3-Cyano-4-chloroaniline hydrochloride
Description
3-Cyano-4-chloroaniline hydrochloride (CAS: 936125-74-5) is a halogenated aniline derivative with the molecular formula C₇H₆Cl₂N₂ and a molar mass of 189.04 g/mol. This compound features a benzene ring substituted with a cyano (-CN) group at position 3, a chlorine atom at position 4, and an amino (-NH₂) group that is protonated as a hydrochloride salt. Its structural uniqueness makes it a valuable intermediate in pharmaceutical synthesis and agrochemical research .
Properties
IUPAC Name |
5-amino-2-chlorobenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3H,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFUSPJBLNDTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
From 2-Aminobenzonitrile: One method involves the reaction of 2-aminobenzonitrile with N-chlorosuccinimide in acetonitrile.
From 5-Chloroisatin-β-oxime: Another method involves the synthesis from 5-chloroisatin-β-oxime and bis(2-ethylhexyl)phthalate.
Industrial Production Methods
Industrial production methods for 5-amino-2-chlorobenzonitrile;hydrochloride typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the availability of raw materials and cost considerations.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 3-Cyano-4-chloroaniline hydrochloride can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used. For example, using an amine nucleophile can yield substituted amines.
Oxidation: Oxidation can lead to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
3-Cyano-4-chloroaniline hydrochloride is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-chlorobenzonitrile;hydrochloride involves its interaction with specific molecular targets. The amino and chlorine groups on the benzene ring allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Purity : Available at ≥95% purity for research applications .
- Synonyms: Includes 5-amino-2-chlorobenzonitrile, 4-Chloro-3-cyanoaniline, and SBB064884 .
- Applications : Primarily used as a synthetic precursor for fine chemicals and advanced intermediates .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues of 3-cyano-4-chloroaniline hydrochloride, highlighting substituent variations and their implications:
Research and Industrial Relevance
- Pharmaceutical Intermediates: 3-Cyano-4-chloroaniline HCl is a key building block for antidepressants and antipsychotics, as seen in analogues like dosulepin HCl .
- Agrochemicals : Chlorinated anilines are precursors to herbicides, leveraging their stability and reactivity .
- Material Science: Cyano-substituted anilines contribute to conductive polymers due to their electron-deficient aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
